Betmidin
Description
Systematic Nomenclature and Molecular Formula
The chemical identity of myricetin 3-alpha-L-arabinofuranoside is defined by its precise nomenclature and molecular composition. According to established chemical databases and recent literature, the compound is systematically named as 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one. This nomenclature reflects both the flavonol backbone and the attachment of the arabinofuranosyl group at the 3-position of the chromen-4-one core.
The molecular formula for myricetin 3-alpha-L-arabinofuranoside is C20H18O12. This composition corresponds to a molecular weight of approximately 450.3 grams per mole, as computed by PubChem and corroborated by chemoinformatic analyses. The structure comprises twenty carbon atoms, eighteen hydrogen atoms, and twelve oxygen atoms, reflecting the high degree of hydroxylation and glycosylation characteristic of this molecule.
A detailed breakdown of the molecular structure reveals the presence of a pentahydroxyflavone core, specifically myricetin, which is substituted at the 3-position with an alpha-L-arabinofuranosyl group. The arabinofuranosyl moiety is a five-membered ring sugar, contributing additional hydroxyl groups and a hydroxymethyl substituent, which collectively increase the hydrophilicity and complexity of the molecule.
The following table summarizes the key chemoinformatic properties of myricetin 3-alpha-L-arabinofuranoside, as compiled from current chemical databases and computational studies:
| Property | Value |
|---|---|
| Systematic Name | 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
| Molecular Formula | C20H18O12 |
| Molecular Weight | 450.3 g/mol |
| Heavy Atom Count | 32 |
| Aromatic Rings | 3 |
| Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 12 |
| Topological Polar Surface Area | 209 Ų |
The systematic nomenclature and molecular formula provide the foundation for understanding the chemical nature of myricetin 3-alpha-L-arabinofuranoside, setting the stage for further structural and stereochemical analysis.
Structure
3D Structure
Properties
Molecular Formula |
C20H18O12 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1 |
InChI Key |
OXJKSVCEIOYZQL-IEGSVRCHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
Plant Material Selection
Myricetin 3-alpha-L-arabinofuranoside is predominantly isolated from plants such as Rhoiptelea chiliantha, Lysimachia nummularia, and Myrcia bella. These species are prioritized due to their high flavonoid content, with Myrcia bella yielding 7.3 mg of the compound per gram of crude extract. Ethanol and methanol-based extraction systems are preferred for their ability to solubilize polar glycosides without denaturing the arabinofuranosyl linkage.
Solvent Optimization and Ultrasound-Assisted Extraction
Methanol-water mixtures (80% v/v) have demonstrated superior extraction efficiency compared to ethanol or ethyl acetate, achieving a total flavonoid content of 68.7 mg·g⁻¹ in Acacia mearnsii leaves. Ultrasound-assisted extraction at 60°C for 75 minutes enhances yield by disrupting plant cell walls, reducing solvent consumption by 40% compared to traditional maceration. Post-extraction, solvent partitioning with n-hexane and dichloromethane removes non-polar contaminants, while n-butanol fractions enrich the target glycoside.
Table 1: Comparative Extraction Yields from Selected Plant Sources
| Plant Source | Solvent System | Yield (mg·g⁻¹) | Purity (%) |
|---|---|---|---|
| Acacia mearnsii | 80% Methanol | 7.3 | 98.4 |
| Myrcia bella | 70% Ethanol | 4.2 | 95.0 |
| Lysimachia nummularia | 50% Ethyl Acetate | 3.8 | 91.2 |
Chemical Synthesis Strategies
Myricetin Precursor Synthesis
Myricetin serves as the foundational aglycone for synthetic routes. The Kalff-Robinson method remains a benchmark, involving:
- Condensation : ω-Methoxyphloroacetophenone reacts with trimethylgallic anhydride at 120°C.
- Cyclization : Formation of 5,7-dihydroxy-3,3′,4′,5′-tetramethoxyflavone.
- Demethylation : Hydrolysis with hydrobromic acid (48%) yields myricetin.
An alternative pathway via quercetin ortho-oxidation employs 3,5,7,3′-tetra-O-methylquercetin, which undergoes cyclization and subsequent hydrolysis to introduce the 3′,4′,5′-trihydroxyphenyl group.
Glycosylation Techniques
Chemical Glycosylation
The arabinofuranosyl moiety is introduced using activated glycosyl donors, such as 2,3,5-tri-O-acetyl-L-arabinofuranosyl bromide. Basic zinc carbonate (0.35–0.44 equivalents) in toluene at 60°C promotes stereoselective 1,2-trans glycosylation, achieving 70% yield with minimal side products. Microwave-assisted reactions reduce processing time from hours to minutes but compromise stereoselectivity, yielding 15–20% 1,2-cis byproducts.
Table 2: Glycosylation Conditions and Outcomes
| Donor | Promoter | Temperature (°C) | Time | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|
| 2,3,5-tri-O-acetyl-L-arabinofuranosyl bromide | Basic ZnCO₃ | 60 | 80 min | 70 | α only |
| 2,3-di-O-acetyl-5-O-benzoyl-D-apiofuranosyl bromide | ZnCO₃ (MW) | 120 | 15 min | 65 | 85:15 |
Protecting Group Strategies
Benzoyl and acetyl groups shield hydroxyls during glycosylation. Post-coupling, Zemplén deprotection (NaOMe/MeOH) selectively removes acyl groups without cleaving the glycosidic bond.
Enzymatic Synthesis and Biocatalysis
Glycosidase-Mediated Transglycosylation
Retaining glycosidases, such as β-galactosidase from Bacillus circulans, facilitate arabinofuranoside attachment under mild conditions. For example:
Immobilized Enzyme Systems
Cross-linked enzyme aggregates (CLEAs) of Thermoanaerobacterium thermosaccharolyticum glycosidases enhance operational stability, enabling 10 reaction cycles with <15% activity loss. Immobilization also improves yields for bulky substrates like myricetin by 27% compared to free enzymes.
Purification and Characterization
Chromatographic Techniques
- Macroporous Resin Adsorption : XAD-16N resin eluted with 50% ethanol removes 90% of phenolic acids.
- Sephadex LH-20 Chromatography : Methanol elution separates myricetin derivatives based on molecular weight, resolving 3-alpha-L-arabinofuranoside from 3-O-rhamnosides.
- Preparative HPLC : C18 columns (250 × 10 mm) with MeOH:H₂O (4:6) achieve 98.4% purity at 7.3 mg·g⁻¹ yield.
Scientific Research Applications
Myricetin 3-alpha-L-arabinofuranoside has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in synthetic chemistry.
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It is explored for use in food preservation, cosmetics, and nutraceuticals due to its antioxidant properties
Mechanism of Action
The mechanism of action of Myricetin 3-alpha-L-arabinofuranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Neuroprotective Activity: It protects neurons from oxidative stress and modulates signaling pathways involved in neuroprotection
Comparison with Similar Compounds
Comparison with Similar Flavonoid Glycosides
Structural and Functional Differences
The bioactivity of flavonoid glycosides depends on the aglycone type, sugar moiety, and substitutions. Below is a comparative analysis of Myricetin 3-alpha-L-arabinofuranoside and its structural analogs:
Table 1: Key Structural and Functional Comparisons
Bioactivity Insights
Antioxidant Activity
- Myricetin derivatives generally exhibit stronger antioxidant activity than quercetin or kaempferol analogs due to additional hydroxyl groups on the myricetin aglycone (e.g., 5'-OH). For example, Myricetin 3-alpha-L-arabinofuranoside showed radical-scavenging activity comparable to vitamin E in cranberry extracts, while its galloylated variant (Myricetin 3-O-(5′′-O-galloyl)-α-L-arabinofuranoside) demonstrated even higher efficacy .
- Avicularin (quercetin analog) exhibited moderate antioxidant activity but stronger antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
- Myricetin 3-alpha-L-arabinofuranoside and Myricitrin (rhamnoside derivative) both inhibit cholinesterases (e.g., acetylcholinesterase), a key target in Alzheimer’s disease therapy. However, arabinofuranoside derivatives may have better solubility and tissue penetration due to the arabinose moiety’s smaller size compared to rhamnose .
- In antiglycemic studies, Myricetin 3-alpha-L-arabinofuranoside outperformed myricetin 3′-glucoside in inhibiting α-glucosidase, a carbohydrate-hydrolyzing enzyme linked to diabetes .
Structural Impact on Function
- Sugar Type: Arabinofuranoside vs. rhamnopyranoside alters pharmacokinetics. For example, arabinofuranoside’s furanose ring may enhance binding to enzyme active sites compared to pyranose sugars .
- Aglycone Differences : Myricetin’s 5'-OH group confers higher antioxidant capacity than quercetin (which lacks this group) or kaempferol (which has fewer hydroxyls) .
- Substituents: Galloylation (e.g., Myricetin 3-O-(5′′-O-galloyl)-α-L-arabinofuranoside) increases antioxidant activity by stabilizing free radicals through additional phenolic groups .
Plant Sources and Pharmacological Potential
- Myricetin 3-alpha-L-arabinofuranoside is abundant in Syzygium malaccense (Malay apple), a plant used traditionally for diabetes management, aligning with its antiglycemic properties .
- Avicularin (quercetin analog) is sourced from Tamarix gallica, a plant with documented antimicrobial applications .
- Myricitrin is prevalent in Lysimachia species, which are studied for neurodegenerative disease therapies .
Biological Activity
Myricetin 3-alpha-L-arabinofuranoside is a flavonoid glycoside derived from myricetin, a compound known for its diverse biological activities. This article explores the biological activity of Myricetin 3-alpha-L-arabinofuranoside, focusing on its antioxidant, anticancer, antidiabetic, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
Myricetin 3-alpha-L-arabinofuranoside has the chemical formula C20H18O12 and is classified as a flavonoid. It is characterized by the presence of multiple hydroxyl groups that contribute to its biological activity. The structure-activity relationship indicates that the hydroxyl groups play a crucial role in its antioxidant and anticancer effects .
Antioxidant Activity
Mechanisms of Action:
- Myricetin 3-alpha-L-arabinofuranoside exhibits strong antioxidant properties, effectively scavenging free radicals such as DPPH and superoxide anions. It has been shown to inhibit lipid peroxidation in various cellular models .
- At lower concentrations, it acts as an antioxidant, while at higher concentrations, it may exhibit pro-oxidant effects. For instance, at concentrations above 100 μM, it enhances hydroxyl radical formation .
Research Findings:
- In studies involving rat hepatocyte cultures, myricetin significantly inhibited lipid peroxidation at concentrations of 300 μM .
- A study demonstrated that myricetin could protect neuronal cells from oxidative stress induced by ischemia through its antioxidant effects .
Anticancer Activity
Myricetin 3-alpha-L-arabinofuranoside has shown potential anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation: It has been reported to inhibit the phosphorylation and kinase activity of Akt, a key regulator in cancer cell proliferation .
- Induction of Apoptosis: Myricetin induces apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- DNA Damage Repair: The compound enhances DNA repair processes in cells exposed to genotoxic agents, thus providing cytoprotection against cancer development .
Antidiabetic Activity
The compound exhibits significant antidiabetic effects by inhibiting carbohydrate-hydrolyzing enzymes. This activity contributes to the reduction of postprandial blood glucose levels:
- Enzyme Inhibition: Myricetin 3-alpha-L-arabinofuranoside has been shown to inhibit α-glucosidase and α-amylase activities, which are crucial for carbohydrate metabolism .
- Cell Viability Improvement: In diabetic models, myricetin restored cell viability and reduced oxidative stress markers in retinal cells exposed to high glucose conditions .
Anti-inflammatory Activity
Myricetin also demonstrates anti-inflammatory properties:
- Cytokine Modulation: It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types .
- Inhibition of Platelet Aggregation: Myricetin inhibits platelet aggregation, which is beneficial in preventing thrombotic diseases .
Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study showed that myricetin could protect neuronal cells from oxidative stress induced by ischemia, enhancing cell viability significantly compared to untreated controls .
- Diabetic Retinopathy : Research indicated that myricetin provided significant protection against oxidative stress-induced cell death in retinal cells exposed to high glucose levels, restoring cell viability by up to 88% .
Chemical Reactions Analysis
Hydrolysis Reaction
Myricetin 3-alpha-L-arabinofuranoside undergoes acidic hydrolysis to produce myricetin and arabinose. This reaction is typical of flavonoid glycosides, where the C3-O-glycosidic bond cleaves under acidic conditions. The process can be summarized as:
The hydrolysis releases the aglycone (myricetin) and the sugar moiety (arabinose), with myricetin retaining its biological activity post-hydrolysis.
Antioxidant Mechanisms
The compound exhibits ROS scavenging activity , including:
-
Reduction of superoxide anions () and hydroxyl radicals () .
-
Modulation of glutathione (GSH) and antioxidant enzymes like superoxide dismutase (SOD) .
A key study demonstrated that myricetin (the hydrolyzed aglycone) inhibits lipid peroxidation in rat hepatocytes at 300 μM, forming phenoxyl radicals that contribute to antioxidant activity .
Dual Role in Lipid Peroxidation
Myricetin exhibits concentration-dependent effects :
This dual behavior highlights the importance of dosage in therapeutic applications .
Interaction with Metal Ions
The compound interacts with iron ions (Fe³⁺) in two distinct systems:
-
FeCl₃ : Chelates Fe³⁺, reducing ROS generation and enhancing antioxidant activity .
-
Fe-EDTA : Promotes Fe³⁺ reduction to Fe²⁺, increasing oxidative stress under ascorbic acid-free conditions .
This interaction explains its role in modulating oxidative damage in biological systems .
In Vitro and In Vivo Studies
Experimental data from myricetin studies (post-hydrolysis) include:
| Parameter | 5-FU-Induced Damage | Myricetin (25 mg/kg) | Myricetin (50 mg/kg) |
|---|---|---|---|
| Lipid Peroxidation | ↑ (5.476 ± 0.55) | ↓ (4.238 ± 0.58) | ↓ (3.18 ± 0.42) |
| SOD Activity | ↓ (10.96 ± 1.15) | ↑ (39.51 ± 4.41) | ↑ (23.26 ± 2.01) |
| GSH Levels | ↓ (127.4 ± 11.6) | ↑ (218.4 ± 15.1) | ↑ (152.3 ± 12.4) |
These findings suggest that myricetin mitigates oxidative stress and inflammation, potentially extending to its glycoside form post-hydrolysis .
Q & A
Q. What plant sources are known to produce Myricetin 3-alpha-L-arabinofuranoside?
Myricetin 3-alpha-L-arabinofuranoside has been isolated from Syzygium malaccense (Malay apple), a tropical plant studied for its bioactive flavonoids. Extraction typically involves solvent-based methods (e.g., ethanol or methanol), followed by chromatographic purification (e.g., HPLC) to isolate the compound from complex plant matrices .
Q. What enzymatic targets are associated with its antiglycemic activity?
The compound inhibits carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are critical in postprandial glucose regulation. Enzyme inhibition assays are conducted using spectrophotometric methods to measure reduced substrate cleavage (e.g., p-nitrophenyl glycosides), with activity quantified via IC50 values .
Q. How is Myricetin 3-alpha-L-arabinofuranoside structurally differentiated from similar flavonoids?
Differentiation relies on advanced analytical techniques:
- NMR spectroscopy : Identifies glycosylation patterns (e.g., arabinofuranose vs. glucoside attachments) and hydroxyl group positions.
- ESI-MS : Confirms molecular weight and fragmentation patterns.
- HPLC : Separates isomers based on polarity differences in C18 reverse-phase columns .
Advanced Research Questions
Q. What challenges arise in synthesizing Myricetin 3-alpha-L-arabinofuranoside, and how are they addressed?
Synthesis involves glycosylation reactions under controlled conditions (e.g., BF3·OEt2 catalysis in anhydrous CH2Cl2). Key challenges include:
- Steric hindrance : Optimizing protecting groups (e.g., acetyl or benzoyl) to direct regioselective arabinofuranoside attachment.
- Yield optimization : Using imidate donors (e.g., trichloroacetimidate) to improve coupling efficiency. Purity is validated via NMR and ESI-MS, with yields reported in peer-reviewed protocols .
Q. How do glycosylation patterns influence its bioavailability and bioactivity?
The arabinofuranoside moiety enhances solubility compared to aglycone myricetin, improving intestinal absorption. However, glycosylation may reduce membrane permeability, necessitating studies on metabolic stability (e.g., incubation with human liver microsomes) and transport mechanisms (e.g., Caco-2 cell monolayers) .
Q. What statistical methods are critical for analyzing dose-response relationships in its bioactivity studies?
Factorial ANOVA is commonly used to assess interactions between concentration and time (e.g., cell viability assays). Data are presented as mean ± SD (n=3), with significance thresholds set at p < 0.05. Non-linear regression models (e.g., GraphPad Prism) calculate EC50/IC50 values .
Q. What in vitro models are used to evaluate antiglycemic effects, and what are their limitations?
- Enzyme inhibition assays : High-throughput but lack cellular context.
- Caco-2 cells : Model intestinal glucose uptake but may not reflect in vivo metabolism.
- Hepatocyte cultures : Assess glycogen synthesis but require co-treatment with insulin sensitizers. Methodological controls include using acarbose (positive control) and normalizing results to protein content .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
Q. What pharmacokinetic parameters are prioritized in metabolic stability studies?
Key parameters include:
- Half-life (t1/2) : Assessed via LC-MS/MS in plasma samples.
- Clearance (CL) : Measured in hepatocyte incubations.
- Caco-2 permeability : Predicts intestinal absorption. Studies often use deuterated internal standards to improve quantification accuracy .
Q. How is Myricetin 3-alpha-L-arabinofuranoside distinguished from quercetin arabinofuranosides in phytochemical analyses?
Differentiation relies on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
